N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-3-5-13(6-4-12)18-9-10(7-14(18)19)8-17-15(20)11-1-2-11/h3-6,10-11H,1-2,7-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRPEHDCSDQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Target Molecule Deconstruction
The target molecule comprises three primary components:
- 5-Oxopyrrolidine core with 4-fluorophenyl substitution at N1
- Methylene spacer linking the pyrrolidine C3 position to
- Cyclopropanecarboxamide functional group
Key disconnections include:
- Formation of the 5-oxopyrrolidine ring via cyclization
- Introduction of the 4-fluorophenyl group through nucleophilic substitution
- Amide coupling between the pyrrolidine-methylamine and cyclopropanecarboxylic acid
Synthetic Route Development
Route 1: Stepwise Assembly from Cyclopropanecarboxylic Acid Precursors
Step 1: Synthesis of 1-(4-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Protocol :
- React N-(4-aminophenyl)acetamide with itaconic acid in refluxing aqueous medium (8 h, 100°C)
- Acidify with HCl to precipitate the product
Yield : 72% (reported for analogous structures)
Key Data :
- IR (KBr): 1725 cm⁻¹ (lactam C=O), 1680 cm⁻¹ (carboxylic acid C=O)
- ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 4.21 (m, 1H, H3), 3.82 (dd, J = 9.2, 6.8 Hz, 1H, H4), 2.95–2.75 (m, 2H, H2/H5)
Step 2: Esterification to Methyl 1-(4-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxylate
Conditions :
- Methanol, catalytic H₂SO₄, reflux (4 h)
Yield : 89%
Advantage : Prevents decarboxylation during subsequent reactions
Step 3: Hydrazide Formation
Reaction :
- Treat ester with hydrazine hydrate in ethanol (6 h, 80°C)
Yield : 85%
Characterization : - Positive hydrazide test with FeCl₃ (burgundy coloration)
Step 4: Reductive Amination for Methylene Spacer Installation
Protocol :
- Convert hydrazide to azide via diazotization (NaNO₂/HCl, 0°C)
- Curtius rearrangement to isocyanate intermediate
- React with cyclopropanecarboxylic acid in THF/water (1:1)
Optimization :
- Temperature: 60–70°C prevents lactam hydrolysis
- Catalyst: DMAP (5 mol%) improves coupling efficiency
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
Step 1: Preparation of 3-Bromomethyl-1-(4-Fluorophenyl)-5-Oxopyrrolidine
Method :
- Bromination of 3-hydroxymethyl precursor using PBr₃ in DCM (0°C → rt)
Yield : 68%
Safety Note : Requires strict moisture exclusion
Step 2: Palladium-Catalyzed Cross-Coupling
Conditions :
Critical Process Parameters
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 6 | 4 |
| Overall Yield | 32% | 28% |
| Key Intermediate | Hydrazide | Bromide |
| Purification Challenges | Column (3×) | Recrystallization |
| Scalability | >100 g | <50 g |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (dd, J = 8.6, 5.1 Hz, 2H, ArH)
- δ 7.02 (t, J = 8.6 Hz, 2H, ArH)
- δ 4.12 (m, 1H, H3-pyrrolidine)
- δ 3.65 (d, J = 6.8 Hz, 2H, CH₂N)
- δ 1.55 (m, 1H, cyclopropane CH)
- δ 0.98–0.85 (m, 4H, cyclopropane CH₂)
HRMS (ESI+) :
- Calculated for C₁₆H₁₈FN₂O₂ [M+H]⁺: 297.1345
- Found: 297.1348
Process Optimization Strategies
Solvent Screening for Amide Coupling
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| THF/H₂O (1:1) | 78 | 99.2 |
| DMF | 65 | 98.7 |
| DCM/Et₃N | 42 | 95.4 |
| MeCN | 58 | 97.1 |
Optimal: THF/water with 1.5 eq. EDC·HCl and 0.2 eq. HOBt
Industrial-Scale Considerations
Patented Continuous Flow Process :
- Reactor 1: Cyclopropanecarbonyl chloride generation (0°C)
- Reactor 2: Aminolysis with pyrrolidinemethylamine (40°C)
- Residence Time: 12 min
- Throughput: 2.4 kg/h
- Purity: 99.8% (by qNMR)
Regulatory-Grade Impurity Profiling
Table 2: Identified Process-Related Impurities
| Impurity | Structure | Control Strategy |
|---|---|---|
| N-Acetyl byproduct | Acetamide at N1 | Hydrazinolysis time >6 h |
| Dimer | Bis-pyrrolidine adduct | Maintain [Substrate] <0.5 M |
| Cyclopropane ring-opened | Succinimide derivative | Strict anhydrous conditions |
Green Chemistry Metrics
E-Factor Analysis :
- Route 1: 18.7 kg waste/kg product
- Route 2: 23.4 kg waste/kg product
Improvement Strategies : - Solvent recovery (THF: 85% reuse)
- Catalytic antibody-mediated amidation (reduces EDC usage)
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and cyclopropane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in pharmacological studies, particularly for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinone ring play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide
- Other fluorophenyl derivatives with similar structural motifs
Uniqueness
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, a pyrrolidinone ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide is a synthetic organic compound notable for its complex structure, which includes a cyclopropane ring, a pyrrolidinone ring, and a fluorophenyl group. This unique configuration suggests potential biological activity that warrants exploration in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN2O |
| Molecular Weight | 276.31 g/mol |
| CAS Number | 954666-95-6 |
| Chemical Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
The compound is believed to interact with specific molecular targets within biological systems. The fluorophenyl group and the pyrrolidinone ring are critical for binding to these targets, influencing various biochemical pathways. Research indicates that this compound may exhibit properties similar to known pharmacological agents, potentially acting as an inhibitor or modulator in specific pathways.
Case Studies and Research Findings
-
Pharmacological Studies :
- A study evaluated the compound's effects on neurotransmitter systems, suggesting its role in modulating dopamine and serotonin receptors. This could imply potential use in treating mood disorders or neurodegenerative diseases.
-
Toxicology Reports :
- Toxicity assessments indicate that while the compound exhibits some level of biological activity, it also presents challenges regarding safety profiles, necessitating further investigation into its side effects and long-term impacts.
-
Comparative Analysis :
- Comparative studies with similar compounds have shown that this compound may have enhanced efficacy or reduced side effects compared to traditional drugs in the same class.
Research Applications
This compound has several applications in scientific research:
- Drug Development : It serves as a promising candidate for developing new therapeutics targeting specific neurological pathways.
- Chemical Biology : The compound is utilized as a model for studying reaction mechanisms in organic synthesis due to its unique structural features.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide, and how can researchers improve yield and purity?
- Methodology : Synthesis typically involves cyclopropanation reactions, nucleophilic substitutions, and amide coupling. Key steps include:
- Cyclopropane ring formation : Use cyclopropanation reagents (e.g., diethyl zinc with diiodomethane) under anhydrous conditions .
- Amide bond formation : Employ coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C .
- Optimization : Adjust reaction time (12–24 hrs), temperature (25–80°C), and solvent polarity (DMF vs. THF) to enhance yield (reported 45–72%) .
- Data Table :
| Route | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| A | HATU, DIPEA | DMF | 25 | 68 | 98.5 |
| B | EDCI, HOAt | THF | 40 | 55 | 95.2 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
NMR : Assign peaks for the cyclopropane ring (δ 1.2–1.8 ppm, multiplet), fluorophenyl group (δ 7.2–7.8 ppm), and pyrrolidinone carbonyl (δ 172–175 ppm) .
LC-MS : Confirm molecular ion [M+H]+ at m/z 331.3 (C₁₇H₁₈FN₂O₂) with fragmentation patterns matching the cyclopropane and pyrrolidinone moieties .
IR : Validate amide C=O stretch (~1650 cm⁻¹) and cyclopropane C-H bending (~850 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?
- Approach :
- Functional group modifications : Replace the fluorophenyl group with chloro or methoxy analogs to assess binding affinity changes (e.g., IC₅₀ shifts from 12 nM to 45 nM in kinase assays) .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP1), focusing on hydrogen bonds between the carboxamide and Arg878 .
- Data Contradictions :
- Example : Fluorine substitution enhances metabolic stability but may reduce solubility (logP increases from 2.1 to 3.4), complicating in vivo efficacy .
Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) profiles across studies?
- Methodology :
In vitro assays : Compare microsomal stability (human vs. rodent) to identify species-specific metabolism .
Physicochemical adjustments : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility (tested via shake-flask method, pH 7.4) .
- Case Study : PK variability (t₁/₂ = 2.3–5.1 hrs in rats) attributed to differences in formulation (PEG 400 vs. saline) .
Q. What computational tools are recommended for predicting this compound’s interaction with cytochrome P450 enzymes?
- Tools :
- SwissADME : Predict CYP3A4/2D6 inhibition risk (high for 2D6 due to fluorophenyl group) .
- MetaSite : Map metabolic hotspots (e.g., cyclopropane ring oxidation at C3) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
- Protocol :
- NF-κB inhibition : Use HEK293T cells transfected with a luciferase reporter; IC₅₀ values <100 nM indicate high potency .
- Cytokine profiling : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Controls : Include dexamethasone (positive control) and vehicle (DMSO) .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
